Meproscillarin

Oral bioavailability Pharmacokinetics Bufadienolide

Meproscillarin (Methylproscillaridin), a semisynthetic bufadienolide derived from *Urginea maritima* (squill) via methylation of proscillaridin, is characterized by its 4'-O-methylation which confers ~70% oral bioavailability and biliary elimination largely independent of renal function. Unlike digoxin, it exhibits a 7-fold lower dromotropic potency relative to its inotropic effect, reducing the risk of AV conduction disturbances in research models. Its rapid onset (peak effect <10 min IV) and renal-independent elimination make it ideal for heart failure studies, especially in models with renal impairment.

Molecular Formula C31H44O8
Molecular Weight 544.7 g/mol
CAS No. 33396-37-1
Cat. No. B1676285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeproscillarin
CAS33396-37-1
Synonymsmeproscillarin
methylproscillaridin
proscillaridin 4'-methyl ethe
Molecular FormulaC31H44O8
Molecular Weight544.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)OC
InChIInChI=1S/C31H44O8/c1-17-27(36-4)25(33)26(34)28(38-17)39-20-9-12-29(2)19(15-20)6-7-23-22(29)10-13-30(3)21(11-14-31(23,30)35)18-5-8-24(32)37-16-18/h5,8,15-17,20-23,25-28,33-35H,6-7,9-14H2,1-4H3/t17-,20-,21+,22-,23+,25-,26+,27-,28-,29-,30+,31-/m0/s1
InChIKeyRKWPZPDLTYBKCL-RVZGXXANSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Meproscillarin (CAS 33396-37-1): A Semisynthetic Bufadienolide Cardiac Glycoside with Defined Pharmacokinetic Differentiation


Meproscillarin (methylproscillaridin; proscillaridin 4'-methyl ether) is a semisynthetic cardiac glycoside belonging to the bufadienolide class, derived via methylation of the natural product proscillaridin obtained from *Urginea maritima* (squill) [1]. It functions as a positive inotropic agent by inhibiting myocardial Na⁺/K⁺-ATPase, thereby increasing intracellular calcium and enhancing cardiac contractility [2]. The compound is characterized by the molecular formula C₃₁H₄₄O₈ and a molecular weight of approximately 544.7 g/mol [3].

Why Meproscillarin Cannot Be Interchanged with Proscillaridin or Digoxin in Scientific and Clinical Research


Although meproscillarin shares the bufadienolide scaffold with proscillaridin and the cardiac glycoside mechanism with digoxin, simple substitution is precluded by distinct pharmacokinetic and pharmacodynamic properties [1]. Meproscillarin's 4'-O-methylation confers significantly enhanced oral bioavailability and biliary elimination, whereas proscillaridin exhibits low and variable oral absorption due to gastric acid inactivation [2]. Compared to digoxin, meproscillarin demonstrates a substantially lower dromotropic (PQ prolongation) potency relative to its inotropic effect, a profile that may reduce the risk of atrioventricular conduction disturbances [3]. The quantitative evidence below establishes these non-interchangeable attributes.

Quantitative Evidence for Meproscillarin Differentiation: Head-to-Head and Cross-Study Comparisons


Superior Oral Bioavailability of Meproscillarin vs. Proscillaridin

Meproscillarin exhibits high and consistent oral bioavailability (~69–70%), in contrast to the low and variable bioavailability of proscillaridin, its non-methylated parent compound [1]. This difference is attributed to the 4'-O-methyl group conferring resistance to gastric acid inactivation [2].

Oral bioavailability Pharmacokinetics Bufadienolide

Rapid Onset of Inotropic Action: Meproscillarin vs. Digoxin

Intravenous meproscillarin achieves peak inotropic effect within 10 minutes, whereas digoxin requires 60–120 minutes to reach peak effect, as assessed by QS2c shortening [1].

Onset of action Inotropy QS2c

Lower Relative Dromotropic Potency: Reduced AV Conduction Effects vs. Digoxin

While meproscillarin is 2.4-fold less potent than digoxin for equi-inotropic effect, it is 7-fold less potent for equi-effective negative dromotropic effect (PQ prolongation), indicating a wider therapeutic separation between inotropy and AV nodal conduction impairment [1].

Dromotropy PQ interval Cardiac safety

Renal Function-Independent Elimination: Pharmacokinetic Advantage in Renal Impairment

Meproscillarin elimination is independent of renal function, with only 3–6% of an oral dose excreted in urine in preclinical species, and plasma levels remaining stable in patients with renal failure [1][2]. In contrast, digoxin is primarily renally eliminated (~60–80% unchanged), necessitating dose adjustment in renal impairment [3].

Renal elimination Pharmacokinetics Heart failure

Significant QS2c Shortening and Heart Size Reduction in Renal Failure Patients

In 29 patients with concomitant heart failure and renal failure, oral meproscillarin (0.75 mg/day for 14 days) produced a mean QS2c shortening of 27 ms (P < 0.005) and a significant decrease in cardiothoracic ratio (P < 0.0025), with plasma levels of 0.95 ng/mL at day 8 and 1.25 ng/mL at day 15 [1].

Clinical efficacy QS2c Cardiothoracic ratio

Enhanced Absorption in Preclinical Models: Meproscillarin vs. Proscillaridin

In rats and dogs, meproscillarin demonstrated superior absorption compared to proscillaridin, with the drug primarily eliminated via the bile and only 6% (rat) and 3% (dog) of the oral dose excreted in urine [1].

Absorption Preclinical Pharmacokinetics

Defined Research and Procurement Scenarios for Meproscillarin


Preclinical Heart Failure Models Requiring High and Predictable Oral Bioavailability

Meproscillarin's ~70% oral bioavailability [1] and superior absorption compared to proscillaridin [2] make it the preferred bufadienolide for oral dosing in rodent or canine heart failure models. Researchers can expect consistent systemic exposure and reliable inotropic effects without the confounding variability associated with proscillaridin's gastric acid sensitivity [3].

Studies Investigating Cardiac Glycoside Pharmacodynamics in Renal Impairment

Given its renal function-independent elimination—with only 3–6% urinary excretion [4]—meproscillarin is an ideal tool for evaluating cardiac glycoside pharmacology in models of renal insufficiency or when studying heart failure with concomitant renal dysfunction. Unlike digoxin, dose adjustment for renal function is unnecessary [5].

Comparative Cardiac Glycoside Research Assessing Differential Inotropic vs. Dromotropic Potency

Meproscillarin's unique potency profile—2.4× less inotropic but 7× less dromotropic than digoxin [6]—positions it as a valuable comparator in studies examining the therapeutic window of cardiac glycosides. Its lower relative AV nodal effect allows for investigation of inotropic mechanisms with reduced conduction interference.

Experimental Protocols Requiring Rapid Onset of Inotropic Action

For acute hemodynamic studies or Langendorff heart preparations where rapid onset is critical, intravenous meproscillarin achieves peak inotropic effect within 10 minutes—6- to 12-fold faster than digoxin [7]. This temporal advantage facilitates precise timing of pharmacological interventions.

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